5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid: is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and other unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through cyclization of appropriate precursors.
Displacement of Halogen Atoms: This method involves the substitution of halogen atoms with fluorine atoms to achieve the desired fluorinated quinoline structure.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline ring system.
Industrial Production Methods: Industrial production of fluorinated quinolines often involves scalable synthetic routes such as nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, and dihydroquinoline derivatives .
Scientific Research Applications
Biology: Fluorinated quinolines, including 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid, have shown promise as enzyme inhibitors and antibacterial agents .
Medicine: The compound is being investigated for its potential use in the development of new antimalarial, antineoplastic, and antiviral drugs .
Industry: Fluorinated quinolines are used in the production of liquid crystals and cyanine dyes, which have applications in display technologies and imaging .
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness: 5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, along with the fluorine atom. This combination of functional groups enhances its reactivity and potential biological activity compared to other fluorinated quinolines .
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-amino-6-fluoro-8-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-4-7(12)9(13)6-2-3-8(11(15)16)14-10(5)6/h2-4H,13H2,1H3,(H,15,16) |
InChI Key |
NFIVSPPKGVOGKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(C=C2)C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.